7-Bromobenzo[b]thiophen-2-amine
Overview
Description
7-Bromobenzo[b]thiophen-2-amine is an organic compound with the molecular formula C8H6BrNS. It has a molecular weight of 228.11 g/mol . This compound is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-bromo-1-benzothiophene-2-carboxylic acid with N,N-diisopropylethylamine in DMF . The reaction conditions include a temperature range of 0 - 8℃ .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiophene ring substituted with a bromine atom at the 7th position and an amine group at the 2nd position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, thiophene derivatives in general have been reported to undergo various types of reactions. For instance, they can participate in condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a high GI absorption, BBB permeant, and various inhibitory properties . It also has a Log Kp (skin permeation) of -5.36 cm/s and a Lipophilicity Log Po/w (iLOGP) of 2.03 .Scientific Research Applications
Synthesis and Antioxidant Activity
7-Bromobenzo[b]thiophen-2-amine serves as a precursor for the synthesis of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes. These compounds exhibit antioxidant properties through various assays, highlighting their potential in reducing oxidative stress and related diseases. The structure-activity relationships (SARs) established provide insights into the impact of substituent positioning and the presence of pyridine rings on antioxidant efficacy (Queiroz et al., 2007).
Antimicrobial Activities
The compound's derivatives demonstrate promising antimicrobial activity. For instance, novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives synthesized from this compound showed significant antimicrobial effects against various bacterial and fungal strains, suggesting a potential for developing new antibacterial and antifungal agents (Kaneria et al., 2016).
Catalysis and Organic Synthesis
This compound is utilized in palladium-catalyzed amination reactions to prepare diarylamines, demonstrating its versatility in organic synthesis. These reactions underline the compound's utility in constructing complex organic molecules, which could be pivotal in pharmaceutical development and material science (Queiroz et al., 2004).
Antitumor Activity
Optically active thiourea derivatives synthesized from this compound and their 2-aminobenzothiazole derivatives have been evaluated for antitumor activity, exhibiting significant efficacy against various cancer cell lines. These findings open new avenues for the development of anticancer agents based on benzothiazole scaffolds (Manjula et al., 2009).
Antitubercular Agents
The synthesis of novel dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides from this compound derivatives has shown potent in vitro antimycobacterial activity against Mycobacterium tuberculosis. These compounds represent a promising class of antitubercular agents, highlighting the compound's potential in addressing global health challenges related to tuberculosis (Pulipati et al., 2016).
Safety and Hazards
Future Directions
While specific future directions for 7-Bromobenzo[b]thiophen-2-amine are not mentioned in the search results, research on thiophene derivatives is an active field. These compounds have potential applications in medicinal chemistry and material science . They are also being studied for their potential as visible-light organophotocatalysts .
Mechanism of Action
Target of Action
7-Bromobenzo[b]thiophen-2-amine is a derivative of thiophene, a class of heterocyclic compounds known to possess a wide range of therapeutic properties . These compounds are known to interact with various biological and physiological targets such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
Based on the known actions of thiophene derivatives, it can be inferred that the compound interacts with its targets, leading to changes in cellular functions . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Given the broad range of therapeutic properties associated with thiophene derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Result of Action
Based on the known therapeutic properties of thiophene derivatives, it can be inferred that the compound may have effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, which include 7-Bromobenzo[b]thiophen-2-amine, have diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Thiophene derivatives have been shown to have significant biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Molecular Mechanism
Thiophene derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes i.e., phase I and phase II metabolic reactions . The characterization of drug metabolizing enzymes is necessary to determine the toxic metabolites of drugs .
Properties
IUPAC Name |
7-bromo-1-benzothiophen-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWOLPUNYIVAGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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